molecular formula C10H9FN2S B6258731 4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-amine CAS No. 1246539-39-8

4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-amine

Cat. No. B6258731
CAS RN: 1246539-39-8
M. Wt: 208.3
InChI Key:
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Description

4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-amine (FTMA) is an organic compound that has been used in a variety of scientific research applications. FTMA is a relatively new compound, first synthesized in the early 2000s, and has been found to be useful in the study of biochemical and physiological processes.

Scientific Research Applications

4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-amine has been used in a variety of scientific research applications. It has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of cell signaling pathways. This compound has also been used in the study of drug metabolism and the development of new drugs.

Mechanism of Action

The exact mechanism of action of 4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-amine is not yet known. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition is thought to be due to the presence of a fluorine atom in the molecule, which is known to interact with certain enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In vivo studies have shown that this compound can alter the expression of certain genes, as well as alter the activity of certain cell signaling pathways.

Advantages and Limitations for Lab Experiments

4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-amine has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, this compound has been found to be effective at inhibiting the activity of certain enzymes, making it useful for studying biochemical and physiological processes. However, this compound also has some limitations. It is not yet known exactly how this compound works, and it is not yet known if it has any toxic effects.

Future Directions

There are a number of potential future directions for research involving 4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-amine. One direction is to further study the mechanism of action of this compound and determine if it has any toxic effects. Additionally, further research could be done to explore the potential therapeutic applications of this compound, as well as to develop new methods for synthesizing the compound. Finally, further research could be done to explore the potential uses of this compound in drug metabolism and drug development.

Synthesis Methods

4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-amine can be synthesized using a variety of methods, most of which involve the use of a Grignard reagent. The most common method is the reaction of 3-fluoro-4-methylphenylmagnesium bromide with 1,3-thiazol-2-amine. This reaction produces this compound in a quantitative yield. Other methods of synthesis, such as the reaction of 3-fluoro-4-methylphenylchloride with 1,3-thiazol-2-amine, can also be used to produce this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-amine involves the reaction of 3-fluoro-4-methylbenzaldehyde with thiosemicarbazide, followed by cyclization of the resulting intermediate to form the thiazole ring.", "Starting Materials": [ "3-fluoro-4-methylbenzaldehyde", "thiosemicarbazide", "sodium acetate", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-4-methylbenzaldehyde (1.0 equiv) and thiosemicarbazide (1.2 equiv) in ethanol.", "Step 2: Add sodium acetate (1.2 equiv) and acetic acid (catalytic amount) to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux for 4-6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 5: Dissolve the solid in ethanol and add a catalytic amount of acetic acid.", "Step 6: Heat the reaction mixture at reflux for 2-3 hours to cyclize the intermediate and form the thiazole ring.", "Step 7: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 8: Wash the solid with ethanol and dry under vacuum to obtain the final product, 4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-amine." ] }

CAS RN

1246539-39-8

Molecular Formula

C10H9FN2S

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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